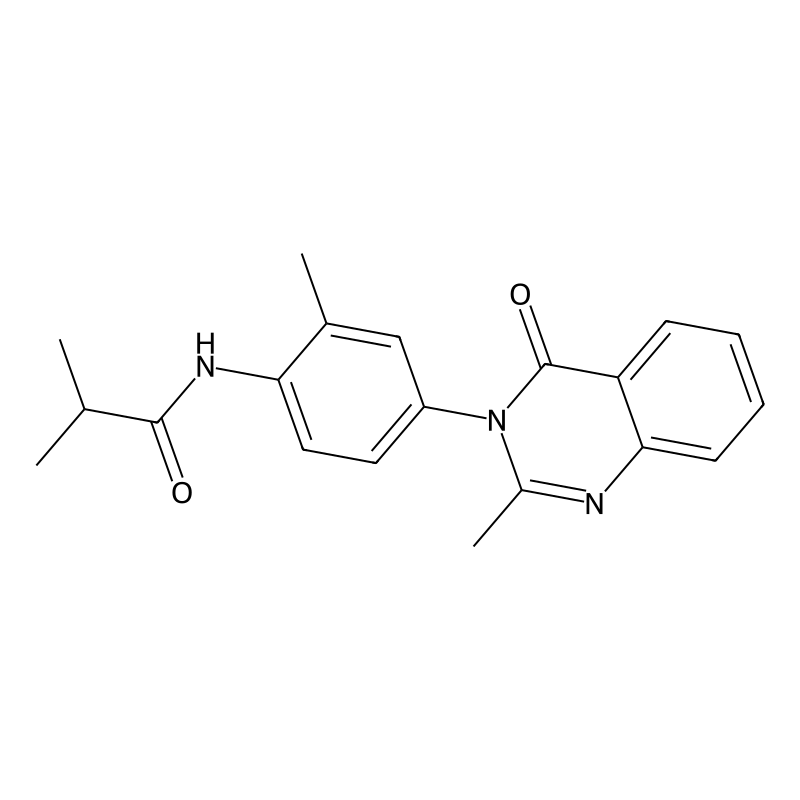

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound features a unique structural arrangement, incorporating a quinazolinone moiety, which is known for its diverse biological activities. The molecular formula of this compound is , and its molecular weight is approximately 314.39 g/mol. The compound's structure includes an isobutyramide functional group attached to a phenyl ring, which in turn is substituted with a 2-methyl-4-oxoquinazolin-3(4H)-yl group. This specific arrangement contributes to its potential therapeutic properties.

- Safety information on this compound is not available. Due to the presence of the quinazolinone core, it's advisable to handle the compound with care following general laboratory safety protocols for unknown organic compounds.

Future Research Directions

- Given the presence of the quinazolinone core, further research could explore the potential biological activities of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide.

The chemical reactivity of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide can be explored through various synthetic pathways. The compound can undergo reactions typical of amides and quinazolinones, including:

- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The presence of electron-withdrawing groups on the quinazolinone may facilitate nucleophilic attack at specific sites.

- Reduction Reactions: The carbonyl groups present in the quinazolinone can be reduced to alcohols or other functional groups under suitable conditions.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide has been investigated for various biological activities, particularly its potential as an antitumor agent. Quinazolinone derivatives are known for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in infectious disease treatment.

The synthesis of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide typically involves multi-step organic reactions, including:

- Formation of the Quinazolinone Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminoaryl ketones and α,β-unsaturated carbonyl compounds.

- Amidation Reaction: The quinazolinone derivative can then be reacted with isobutyric acid or isobutyryl chloride in the presence of a coupling agent (e.g., DCC or EDC) to form the final amide product.

- Purification: The crude product can be purified using recrystallization or chromatography techniques.

These methods allow for the production of high-purity compounds suitable for biological testing.

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide has potential applications in various fields:

- Pharmaceutical Development: Its biological activities position it as a candidate for drug development targeting cancer and infectious diseases.

- Chemical Research: As a building block for synthesizing more complex molecules, it can be utilized in medicinal chemistry.

- Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Studies on the interactions of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding its mechanism of action. Preliminary data suggest that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to modulation of cellular responses.

Several compounds share structural similarities with N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide. Here are some notable examples:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | Antimicrobial | |

| 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide | Antitumor | |

| 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine | Antiepileptic |

Uniqueness

The uniqueness of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide lies in its specific combination of functional groups and structural features that enhance its bioactivity compared to other similar compounds. Its distinct quinazolinone framework combined with an isobutyramide moiety provides a promising avenue for therapeutic exploration, particularly in oncology and infectious disease treatment.